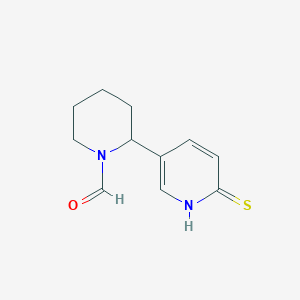
(9H-Fluoren-9-yl)methyl 3-(4-nitrophenoxy)propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl 3-(4-nitrophenoxy)propylcarbamate is a complex organic compound with a molecular formula of C37H36N4O9 This compound is known for its unique structural features, which include a fluorenyl group, a nitrophenoxy group, and a propylcarbamate moiety
Preparation Methods
The synthesis of (9H-Fluoren-9-yl)methyl 3-(4-nitrophenoxy)propylcarbamate typically involves multi-step reactions. One common synthetic route includes the reaction of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline with dichloromethane and methanol under an inert atmosphere for 48 hours. This is followed by the addition of N-ethyl-N,N-diisopropylamine and N,N-dimethyl-formamide at 20°C . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
(9H-Fluoren-9-yl)methyl 3-(4-nitrophenoxy)propylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group. Common reagents used in these reactions include dichloromethane, methanol, N-ethyl-N,N-diisopropylamine, and N,N-dimethyl-formamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl 3-(4-nitrophenoxy)propylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials, such as light-emitting devices and sensors.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl 3-(4-nitrophenoxy)propylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
(9H-Fluoren-9-yl)methyl 3-(4-nitrophenoxy)propylcarbamate can be compared with other similar compounds, such as:
9H-Fluoren-9-ylmethyl 3-aminopropylcarbamate hydrochloride: This compound has a similar fluorenyl group but differs in the functional groups attached to the propyl chain.
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: This compound shares the fluorenyl group but has different substituents, leading to distinct chemical and physical properties
Properties
Molecular Formula |
C24H22N2O5 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-(4-nitrophenoxy)propyl]carbamate |
InChI |
InChI=1S/C24H22N2O5/c27-24(25-14-5-15-30-18-12-10-17(11-13-18)26(28)29)31-16-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-13,23H,5,14-16H2,(H,25,27) |
InChI Key |
RBWWTWLTOLNDFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11822719.png)
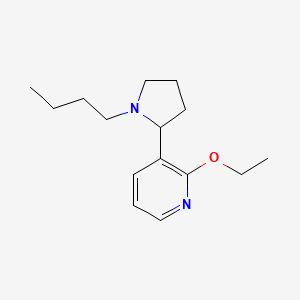
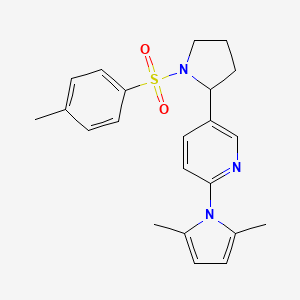
![1-piperidin-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11822730.png)
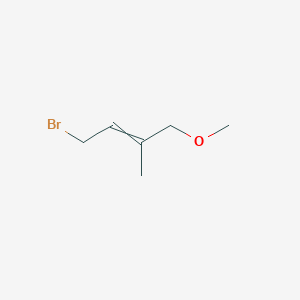
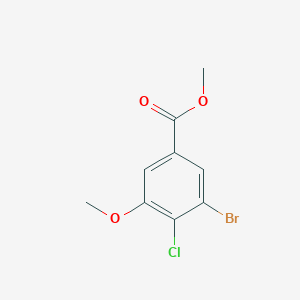
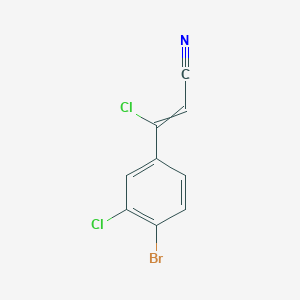
![3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822764.png)
![6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822766.png)
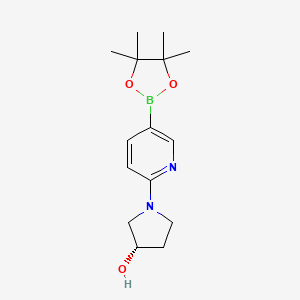
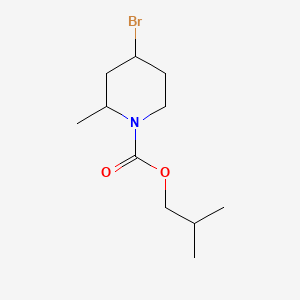
![3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11822779.png)
